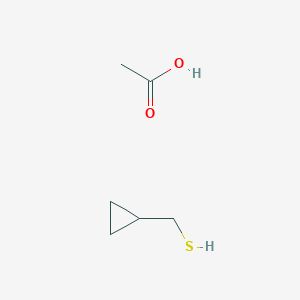![molecular formula C21H18ClFN6O2 B13385270 (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ravoxertinib, also known as GDC-0994, is a small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Ravoxertinib has shown promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting the MAPK/ERK pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ravoxertinib involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions, purifications, and crystallizations .
Industrial Production Methods
Industrial production of Ravoxertinib typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ravoxertinib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Applications De Recherche Scientifique
Ravoxertinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cell proliferation, differentiation, and survival.
Industry: Utilized in the development of new therapeutic agents targeting the MAPK/ERK pathway.
Mécanisme D'action
Ravoxertinib exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, Ravoxertinib disrupts the signaling cascade, thereby reducing tumor cell growth and inducing apoptosis. The molecular targets of Ravoxertinib include mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vemurafenib: A BRAF inhibitor used to treat BRAF-mutant melanoma.
Cobimetinib: A MEK inhibitor used in combination with vemurafenib for the treatment of BRAF-mutant melanoma.
Trametinib: Another MEK inhibitor used to treat BRAF-mutant melanoma.
Uniqueness of Ravoxertinib
Ravoxertinib is unique in its high selectivity for ERK1/2, which allows for more targeted inhibition of the MAPK/ERK pathway compared to other inhibitors that target upstream components like BRAF or MEK. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy .
Propriétés
Formule moléculaire |
C21H18ClFN6O2 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27) |
Clé InChI |
RZUOCXOYPYGSKL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide](/img/structure/B13385204.png)

![N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13385207.png)


![1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-](/img/structure/B13385233.png)

![N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide](/img/structure/B13385245.png)

![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)

